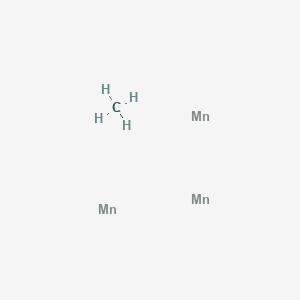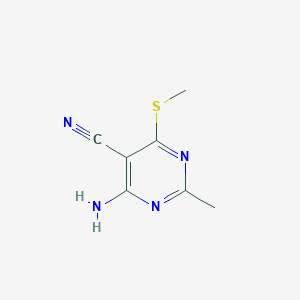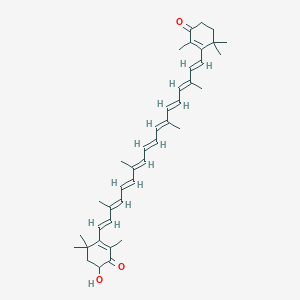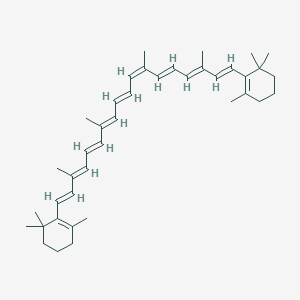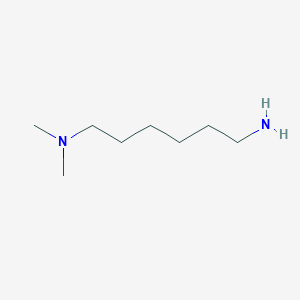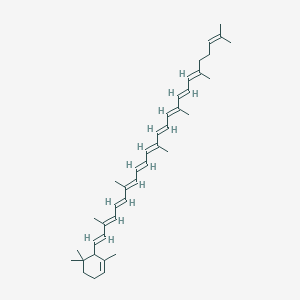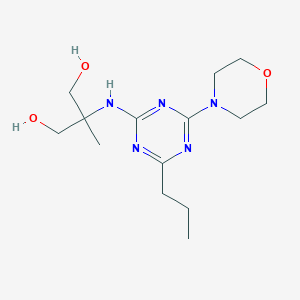
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that is commonly used in scientific research. This compound is also known as MPTP and has been widely studied for its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is not fully understood. However, it is known to selectively damage dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and mitochondrial dysfunction. This damage results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- include the selective damage of dopaminergic neurons in the substantia nigra, depletion of dopamine levels in the brain, oxidative stress, and mitochondrial dysfunction. These effects result in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- in lab experiments include its selective damage of dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the pathogenesis of Parkinson's disease and developing potential therapeutic interventions. However, the limitations of using this compound include its toxicity and potential harm to researchers handling it.
Zukünftige Richtungen
For 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- research include the development of more selective and less toxic analogs for use in Parkinson's disease research and potential therapeutic interventions. Additionally, this compound could be used to study other neurodegenerative diseases that involve dopaminergic neuron damage, such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as pharmacology and toxicology.
Conclusion:
In conclusion, 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions. Further research is needed to develop more selective and less toxic analogs of this compound and to understand its potential applications in other fields.
Synthesemethoden
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with 2-bromo-2-methylpropionyl bromide in the presence of a base. The reaction yields the desired product, which can be purified by various methods such as column chromatography, recrystallization, or distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions.
Eigenschaften
CAS-Nummer |
127374-84-9 |
|---|---|
Produktname |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
Molekularformel |
C14H25N5O3 |
Molekulargewicht |
311.38 g/mol |
IUPAC-Name |
2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O3/c1-3-4-11-15-12(18-14(2,9-20)10-21)17-13(16-11)19-5-7-22-8-6-19/h20-21H,3-10H2,1-2H3,(H,15,16,17,18) |
InChI-Schlüssel |
IQOFRAPPCZMXCM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
Andere CAS-Nummern |
127374-84-9 |
Synonyme |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin -2-yl)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



